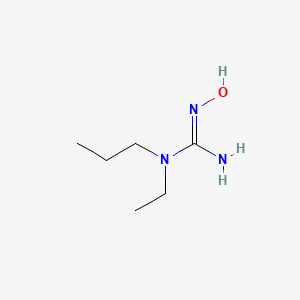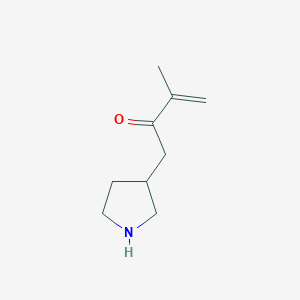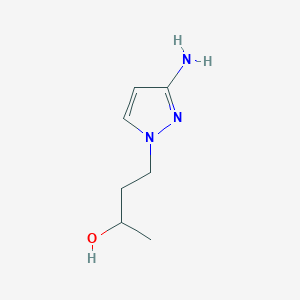![molecular formula C10H19NO B13162694 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)bicyclo[221]heptan-2-YL]ethan-1-OL is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a bicyclo[2.2.1]heptane derivative.
Functionalization: Introduction of the aminomethyl group is achieved through a series of reactions, including amination and reduction.
Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, and substituted amines.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the aminomethyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another similar compound with different substituents on the bicyclic framework.
Uniqueness
1-[2-(Aminomethyl)bicyclo[221]heptan-2-YL]ethan-1-OL is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C10H19NO/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3 |
Clave InChI |
LHBZUJRMISQMDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC2CCC1C2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


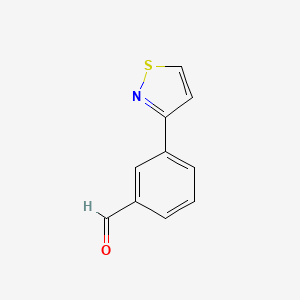

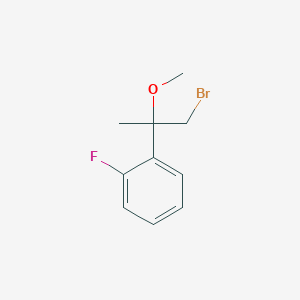
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
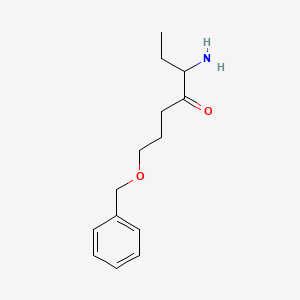
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)



